2-Ethoxy-4-methoxybenzaldehyde

Overview

Description

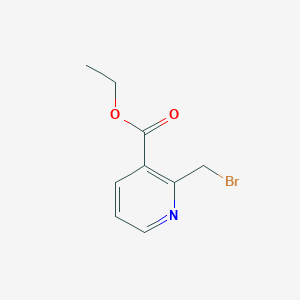

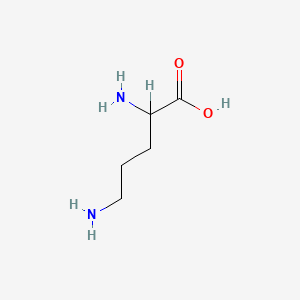

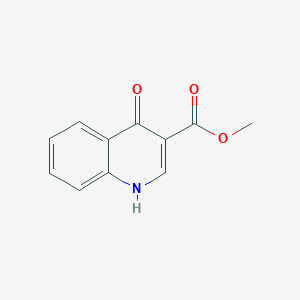

2-Ethoxy-4-methoxybenzaldehyde is a unique chemical compound with the linear formula C10H12O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methoxybenzaldehyde can be represented by the SMILES string O=CC(C=C1)=C(OCC)C=C1OC . The InChI code for this compound is 1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

2-Ethoxy-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 180.2 . The compound is classified under storage class code 11, which denotes combustible solids .Scientific Research Applications

-

Vibrational Dynamics Study

- Field : Materials Science

- Application Summary : The dynamics of 2-Ethoxy-4-methoxybenzaldehyde in the solid state are assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .

- Methods : The study involved the use of INS spectroscopy and periodic DFT calculations. A tentative crystal structure was considered based on its similarity with 4-methoxybenzaldehyde .

- Results : The excellent agreement between calculated and experimental spectra allowed a confident assignment of the vibrational modes. Several spectral features in the INS spectra were unambiguously assigned and torsional potential barriers for the methyl groups were derived from experimental frequencies .

-

Natural Product Research

- Field : Botany and Biotechnology

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, in plants are one of the important groups of benzoate derivatives. They have significant roles in food, cosmetic, and pharmaceutical industries .

- Methods : The study involved the exploration of natural resources, isolation, application, and biosynthesis of methoxybenzaldehydes .

- Results : Methoxybenzaldehydes exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics. They also exhibit significant medicinal properties .

-

Chemical Synthesis

- Field : Chemistry

- Application Summary : 2-Ethoxy-4-methoxybenzaldehyde is used as a reagent in chemical synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes obtained would also depend on the specific synthesis. The product could be used in a variety of applications, including materials science, pharmaceuticals, and more .

-

Flavoring Ingredient

- Field : Food Science and Cosmetics

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, exhibit a refreshing fragrance and can be used as flavoring ingredients in food and cosmetics .

- Methods : The compound is extracted from natural resources and used in the formulation of food and cosmetic products .

- Results : The use of this compound enhances the sensory experience of the products, contributing to their overall appeal .

-

Chemical Reagent

- Field : Chemistry

- Application Summary : 2-Ethoxy-4-methoxybenzaldehyde is used as a reagent in chemical synthesis .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes obtained would also depend on the specific synthesis. The product could be used in a variety of applications, including materials science, pharmaceuticals, and more .

-

Medicinal Properties

- Field : Pharmaceutical Industry

- Application Summary : Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry .

- Methods : The compound is extracted from natural resources and used in the formulation of pharmaceutical products .

- Results : The use of this compound enhances the therapeutic properties of the products, contributing to their overall effectiveness .

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry . They are important precursors for the pharmaceutical industry and for organic synthesis in general . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

properties

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-methoxybenzaldehyde | |

CAS RN |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)